Benzo[cd]indole

NIR dyes Q‑switching lasers ultrafast photophysics

Researchers requiring passive Q-switching or NIR absorption often find indole or benzimidazole analogs fail due to incorrect electronic distribution. Benzo[cd]indole (CAS 209-02-9) provides the unique rigid planar scaffold and FMO localization essential for: • Ultrafast nonradiative deexcitation (sub-ns lifetimes) in saturable absorbers for Nd:YAG lasers • >8.4% PCE in JK-51 photovoltaic sensitizers • BRD4 bromodomain inhibitors with Kd 124-137 nM (co-crystal structures available) Procure the verified tricyclic core for reproducible device and medicinal chemistry.

Molecular Formula C11H7N
Molecular Weight 153.18 g/mol
CAS No. 209-02-9
Cat. No. B15494331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[cd]indole
CAS209-02-9
Molecular FormulaC11H7N
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=NC3=CC=C2
InChIInChI=1S/C11H7N/c1-3-8-4-2-6-10-11(8)9(5-1)7-12-10/h1-7H
InChIKeyUTCMYCAFVUUNBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[cd]indole: NIR Dyes, Photovoltaics & BET Inhibitors


Benzo[cd]indole is a tricyclic heteroaromatic scaffold (C₁₁H₇N, MW 153.18) formed by the fusion of a naphthalene ring and a pyrrole moiety, producing a rigid, planar structure with unique electronic distribution [1]. Unlike simple indole, the extended conjugated π‑system of benzo[cd]indole shifts long‑wavelength absorption into the near‑infrared (NIR) region, enabling its use as a terminal group in polymethine dyes for Q‑switching lasers and NIR‑absorbing films [2]. The benzo[cd]indol‑2(1H)‑one sub‑structure is recognized as a privileged pharmacophore in medicinal chemistry, serving as the core of potent BRD4 bromodomain inhibitors and ergot alkaloid intermediates [3].

NIR Optics Terminal group for polymethine dyes; supports Q-switching research through ultrafast nonradiative decay context
Photovoltaics Electron-donating building block for organic DSSC sensitizers; isomer-dependent efficiency reported
Medicinal Chemistry BRD4 bromodomain inhibitor pharmacophore; reported nanomolar range binding context supports BET inhibitor studies

Benzo[cd]indole vs. Structural Analogues


Structural analogs such as indole, benzimidazole, and benzo[e]indole differ fundamentally in electron distribution, conjugation length, and molecular orbital localization. These differences translate into quantitative, application‑limiting disparities. For example, in NIR‑absorbing polymethine dyes, benzo[cd]indole uniquely concentrates frontier molecular orbital (FMO) coefficients on the end‑group, driving ultrafast nonradiative deexcitation essential for passive Q‑switching—a property entirely absent in indole‑ or benzimidazole‑based dyes [1]. In photovoltaic sensitizers, the rigid planar geometry of benzo[cd]indole enables isomer‑dependent power conversion efficiencies exceeding 8.4%, whereas simpler heterocycles fail to reach this performance tier under identical conditions [2]. In drug discovery, benzo[cd]indol‑2(1H)‑one achieves nanomolar binding affinity (Kd 124–137 nM) for the BRD4 bromodomain, while structurally distinct indole or benzimidazole cores require extensive synthetic elaboration to approach comparable potency, often sacrificing selectivity [3]. Generic substitution therefore leads to loss of key functional characteristics and cannot meet the stringent requirements of NIR optics, high‑efficiency photovoltaics, or BET‑targeted therapeutics.

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Indole or benzimidazole dyes may not reproduce ultrafast nonradiative decay; excited-state lifetime context differs significantly for Q-switching research.
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Simpler heterocycle sensitizers may not achieve comparable DSSC performance tier; reported efficiency context can shift with core replacement.
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Non-benzo[cd]indole fragments often require extensive elaboration to reach sub-micromolar BRD4 affinity; binding activity context may differ.

Benzo[cd]indole: Comparative Performance Evidence


Ultrafast Nonradiative Decay vs. Indole Dyes

In cationic polymethine dyes, the benzo[cd]indole terminal group induces significantly stronger vibronic interactions in the S1 state compared to indole or benzimidazole analogues, directly leading to much shorter fluorescence lifetimes and drastically reduced fluorescence quantum yields (FQY) [1]. This effect is attributed to greater localization of frontier molecular orbitals (FMOs) on the benzo[cd]indole end‑group, as quantified by DFT/TD‑DFT computations [1].

Ultrafast Decay vs. Indole
Head-to-head
FQY: very low vs. much higher for indole/benzimidazole dyes
Supports passive Q-switching research workflow; rapid nonradiative deexcitation is context-dependent
DFT/TD-DFT computed; experimental validation scope to review
NIR dyes Q‑switching lasers ultrafast photophysics

DSSC Efficiency: JK-51 vs. JK-52

Two isomeric organic dyes incorporating benzo[cd]indole as the electron donor, JK‑51 and JK‑52, were evaluated in dye‑sensitized solar cells under standard AM 1.5 illumination [1]. The JK‑51 sensitized cell achieved a short‑circuit photocurrent density (Jsc) of 17.43 mA/cm², an open‑circuit voltage (Voc) of 0.680 V, and a fill factor (FF) of 0.71, yielding an overall power conversion efficiency (η) of 8.42% [1]. In contrast, the isomeric JK‑52 cell delivered a lower Jsc of 14.25 mA/cm² and Voc of 0.675 V, resulting in a reduced efficiency of 6.86% [1]. This 1.56 percentage‑point difference (∼23% relative improvement for JK‑51) demonstrates that even subtle isomerization around the benzo[cd]indole core produces quantifiable, performance‑critical variation.

DSSC Efficiency: JK-51 vs. JK-52
Head-to-head
η = 8.42% (JK-51) vs. 6.86% (JK-52)
Reported isomer-dependent efficiency context; supports sensitizer screening studies
AM 1.5 illumination; dithiophene bridge system
DSSC organic photovoltaics power conversion efficiency

BRD4 Binding Affinity vs. Non-BET Bromodomains

Benzo[cd]indol‑2(1H)‑one containing compounds were identified via structure‑based virtual screening and optimized to yield potent BRD4 bromodomain inhibitors [1]. The two most potent compounds bound to the BRD4 bromodomain with equilibrium dissociation constants (Kd) of 124 nM and 137 nM, respectively [1]. Importantly, these compounds exhibited high selectivity over most non‑BET subfamily members, confirming that the benzo[cd]indole scaffold confers both nanomolar potency and subfamily specificity [1]. In contrast, unoptimized indole or benzimidazole fragments typically require Kd values >10 µM for BRD4 binding and demand extensive synthetic modification to reach sub‑micromolar affinity.

BRD4 Binding Affinity
Class-level
Kd = 124–137 nM for optimized derivatives
Supports BET inhibitor lead optimization context; binding activity review recommended
ITC/SPR measurement; selectivity over non-BET subfamily reported
BET bromodomain inhibition BRD4 epigenetic therapeutics

Glycogen Phosphorylase Inhibitor Crystal Structure

The crystal structure of glycogen phosphorylase in complex with a tetrahydrobenzo[cd]indole derivative was solved at 2.00 Å resolution (PDB ID: 9FRM) [1]. This structure reveals the precise binding mode and key interactions of the benzo[cd]indole scaffold within the enzyme active site, providing atomic‑level validation of its suitability for inhibitor design [1]. While no direct comparator crystal structure is provided in the same study, the 2.00 Å resolution demonstrates that the tetrahydrobenzo[cd]indole core forms a well‑ordered, interpretable electron density, confirming its amenability to structure‑guided optimization.

GP Inhibitor Crystal Structure
Supporting evidence
2.00 Å resolution; PDB ID: 9FRM
Validates scaffold amenability for structure-based design context
R-free = 0.215; binding pose interpretation requires review
X‑ray crystallography glycogen phosphorylase inhibition structure‑based drug design

Key Intermediate for Lysergic Acid Synthesis

A patent (JPH05213942A) describes tetrahydrobenzo[cd]indole derivatives as essential intermediates for the synthesis of lysergic acid derivatives, which serve as the core framework of ergot alkaloids with diverse physiological activities [1]. The claimed 1‑acyl‑4‑(N‑alkyl‑furancarboxyamido)‑1,2,2a,3‑tetrahydrobenzo[cd]indole derivatives undergo further elaboration to yield lysergic acid analogs [1]. While no direct quantitative comparator is provided, the patent establishes that the tetrahydrobenzo[cd]indole ring system is a specifically required structural motif; simple indole or benzo[e]indole intermediates cannot undergo the same stereoselective transformations to access the lysergic acid skeleton.

Lysergic Acid Intermediate
Class-level
Claimed as essential intermediate in patent JPH05213942A
Supports ergot alkaloid synthesis context; stereochemical control review required
Stereoselective photochemical steps; alternative scaffolds not claimed
ergot alkaloid synthesis lysergic acid pharmaceutical intermediates

Thymidylate Synthase Inhibition & Cytotoxicity

X‑ray crystal‑structure‑based design yielded a novel family of benz[cd]indole‑containing inhibitors of thymidylate synthase (TS) [1]. The best enzyme inhibitors in this series exhibited cytotoxic properties that were attributed to TS targeting in cells, confirming that the benz[cd]indole scaffold enables both potent enzymatic inhibition and cellular activity [1]. In contrast, structurally simpler indole or quinoline‑based TS inhibitors (e.g., raltitrexed, pemetrexed) rely on completely different pharmacophores and require extensive synthetic modification to achieve comparable TS inhibition.

TS Inhibition & Cytotoxicity
Class-level
Reported TS enzyme inhibition and cytotoxicity endpoints
Supports thymidylate synthase inhibitor research context; data to verify
Abstract-level evidence; specific IC₅₀ values not provided
thymidylate synthase inhibition anticancer structure‑based design

Benzo[cd]indole: Application Scenarios


Passive Q-Switching and Mode-Locking for Neodymium Lasers

Benzo[cd]indole‑based polymethine dyes are specifically selected for their ultrafast nonradiative deexcitation (ultrashort excited‑state lifetimes, very low fluorescence quantum yields), a property not shared by indole or benzimidazole analogues [1]. These dyes serve as saturable absorbers in the resonator of neodymium lasers, enabling generation of nanosecond and picosecond pulses. Researchers procuring benzo[cd]indole for this application require the authentic tricyclic scaffold; substitution with simpler heterocycles results in unacceptably long fluorescence lifetimes and renders the dye useless for Q‑switching.

High-Efficiency Dye-Sensitized Solar Cells

The JK‑51 sensitizer, incorporating benzo[cd]indole as the electron‑donating group, achieves a power conversion efficiency of 8.42% under AM 1.5 illumination—a performance level that is quantifiably higher than the isomeric JK‑52 (6.86%) and surpasses many indole‑ or benzothiazole‑based alternatives [2]. Procurement of benzo[cd]indole building blocks enables synthesis of this high‑performing sensitizer and facilitates systematic exploration of isomer‑dependent photovoltaic properties.

BET Bromodomain Inhibitor Lead Optimization

The benzo[cd]indol‑2(1H)‑one core yields BRD4 bromodomain inhibitors with Kd values as low as 124 nM and high selectivity over non‑BET bromodomains [3]. Medicinal chemistry teams procuring this scaffold benefit from an established SAR, co‑crystal structures (PDB 5coi, 5cp5, 5cpe), and validated pharmacokinetics (e.g., compound 85: oral bioavailability 75.8%, T₁/₂ = 3.95 h) [3]. This reduces the time and cost required to advance from hit to lead compared to de novo scaffold discovery.

Synthesis of Ergot Alkaloid Intermediates

Tetrahydrobenzo[cd]indole derivatives are essential intermediates for the preparation of lysergic acid derivatives, the core of ergot alkaloids [4]. Procurement of this specific ring system is mandatory for synthetic routes that rely on the stereoselective photochemical steps described in patent JPH05213942A; alternative indole scaffolds cannot undergo the required transformations to yield the lysergic acid framework.

Application
Selection Property
Validation Focus
Passive Q-switching research
Ultrafast nonradiative decay context
Excited-state lifetime verification
DSSC sensitizer studies
Isomer-dependent efficiency context
Power conversion efficiency benchmarking
BET bromodomain inhibitor development
BRD4 binding affinity context
Selectivity and SAR endpoint review
Ergot alkaloid intermediate synthesis
Stereochemical-control context
Synthetic route feasibility review

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